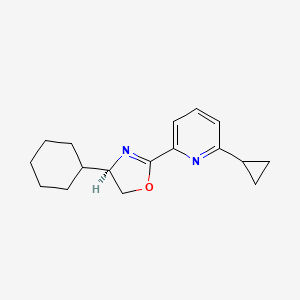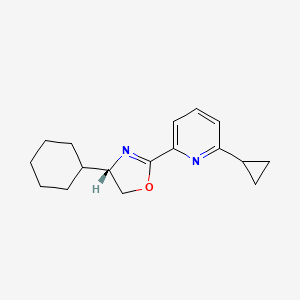
((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(bis(4-(tert-butyl)phenyl)methanol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(bis(4-(tert-butyl)phenyl)methanol) is a complex organic compound characterized by its unique structural features It contains a dioxolane ring and two bis(4-(tert-butyl)phenyl)methanol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(bis(4-(tert-butyl)phenyl)methanol) typically involves multiple steps. One common approach is to start with the preparation of the dioxolane ring, followed by the introduction of the bis(4-(tert-butyl)phenyl)methanol groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(bis(4-(tert-butyl)phenyl)methanol) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(bis(4-(tert-butyl)phenyl)methanol) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with specific stereochemistry and functional groups.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a pharmaceutical intermediate. Its ability to undergo various chemical reactions makes it a versatile candidate for drug development.
Industry
In the industrial sector, ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(bis(4-(tert-butyl)phenyl)methanol) can be used in the production of polymers and other materials. Its stability and reactivity make it suitable for applications in material science.
Mécanisme D'action
The mechanism by which ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(bis(4-(tert-butyl)phenyl)methanol) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dioxolane ring and tert-butyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- 2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine
Uniqueness
Compared to similar compounds, ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(bis(4-(tert-butyl)phenyl)methanol) stands out due to its unique combination of a dioxolane ring and bis(4-(tert-butyl)phenyl)methanol groups. This structure imparts specific chemical properties and reactivity patterns that are not observed in other compounds.
Propriétés
IUPAC Name |
[(4R,5R)-5-[bis(4-tert-butylphenyl)-hydroxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-bis(4-tert-butylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H62O4/c1-41(2,3)31-15-23-35(24-16-31)46(48,36-25-17-32(18-26-36)42(4,5)6)39-40(51-45(13,14)50-39)47(49,37-27-19-33(20-28-37)43(7,8)9)38-29-21-34(22-30-38)44(10,11)12/h15-30,39-40,48-49H,1-14H3/t39-,40-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUIAGRXROAATM-XRSDMRJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(C2=CC=C(C=C2)C(C)(C)C)(C3=CC=C(C=C3)C(C)(C)C)O)C(C4=CC=C(C=C4)C(C)(C)C)(C5=CC=C(C=C5)C(C)(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)C(C2=CC=C(C=C2)C(C)(C)C)(C3=CC=C(C=C3)C(C)(C)C)O)C(C4=CC=C(C=C4)C(C)(C)C)(C5=CC=C(C=C5)C(C)(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H62O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2,3,5,6,8,9,11,12,14,15-Decahydrobenzo[b][1,4,7,10,13,16]hexaoxacyclooctadecin-18-yl)methanol](/img/structure/B8239461.png)

![(4aS,7aS)-Octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B8239470.png)

![6-Bromo-3-fluorobenzo[B]thiophene](/img/structure/B8239499.png)



